2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride
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Description
Synthesis Analysis
Sulfonimidates, including ‘2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride’, have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Scientific Research Applications
Sulfonation and Sulfonylation Reactions
The sulfonation and sulfonylation reactions are crucial for synthesizing sulfonamide or sulfone-containing compounds, which are widely used in medicinal chemistry and materials science. For instance, the synthesis of sulfonates and sulfonamides from ferrocene derivatives showcases the versatility of sulfone groups in catalytic and coordination chemistry (Zábranský et al., 2018). Similarly, the development of bis(arylalkyl)amines with methanesulfonamido groups on aryl rings highlights the role of sulfonamide groups in the selective class III antiarrhythmic agents, showcasing their significance in pharmacological research (Cross et al., 1990).
Chemical Synthesis and Material Science Applications
The creation of complex organic molecules often involves reactions that introduce or modify sulfonamide groups. For example, the selective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones for synthesizing optically active α-amino acid derivatives demonstrates the importance of sulfonamide groups in organic synthesis and the production of biologically active compounds (Foresti et al., 2003). Moreover, the study of metolachlor and alachlor breakdown in aquatic systems, leading to the formation of ethane sulfonic acid (ESA) and oxanillic acid breakdown products, underlines the environmental implications of sulfonamide derivatives in agrochemical research (Graham et al., 1999).
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.2ClH/c1-8-2-4-9(5-3-8)13(11,12)7-6-10;;/h2-5,11H,6-7,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZPBYJUAXNBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=N)(=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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